molecular formula C16H17NO B2767588 Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl- CAS No. 53384-71-7

Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl-

Cat. No.: B2767588
CAS No.: 53384-71-7
M. Wt: 239.318
InChI Key: FAZHBEZBJXZFOQ-GZTJUZNOSA-N
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Description

Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl- is a Schiff base compound, which is a type of imine formed by the condensation of an aromatic amine with an aromatic aldehyde. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl- typically involves the condensation reaction between 4-methoxybenzaldehyde and 3,4-dimethylbenzenamine. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 60-70°C for several hours until the formation of the Schiff base is complete .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The biological activities of Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl- are primarily attributed to its ability to interact with specific molecular targets. For instance, its antidiabetic effect is due to its inhibition of the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. The compound’s antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, N-(4-methoxybenzylidene)-3,4-dimethyl- is unique due to the presence of both methoxy and dimethyl substituents, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-4-7-15(10-13(12)2)17-11-14-5-8-16(18-3)9-6-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZHBEZBJXZFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53384-71-7
Record name N-(4-METHOXYBENZYLIDENE)-3,4-XYLIDINE
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